molecular formula C11H17NO2 B1649904 3-Azaspiro[5.6]dodecane-2,4-dione CAS No. 1078-89-3

3-Azaspiro[5.6]dodecane-2,4-dione

Cat. No.: B1649904
CAS No.: 1078-89-3
M. Wt: 195.26
InChI Key: TYAICTUSXVUMNX-UHFFFAOYSA-N
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Description

3-Azaspiro[5.6]dodecane-2,4-dione is a heterocyclic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system.

Chemical Reactions Analysis

Types of Reactions: 3-Azaspiro[5.6]dodecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

3-Azaspiro[5.6]dodecane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.6]dodecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Azaspiro[5.5]undecane-2,4-dione
  • 3-Azaspiro[6.6]tridecane-2,4-dione
  • 3-Azaspiro[4.5]decane-2,4-dione

Comparison: Compared to these similar compounds, 3-Azaspiro[5.6]dodecane-2,4-dione is unique due to its specific ring size and the presence of a nitrogen atom within the spirocyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-azaspiro[5.6]dodecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-9-7-11(8-10(14)12-9)5-3-1-2-4-6-11/h1-8H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAICTUSXVUMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677293
Record name 3-Azaspiro[5.6]dodecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-89-3
Record name 3-Azaspiro[5.6]dodecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azaspiro[5.6]dodecane-2,4-dione
Reactant of Route 2
3-Azaspiro[5.6]dodecane-2,4-dione
Reactant of Route 3
3-Azaspiro[5.6]dodecane-2,4-dione
Reactant of Route 4
3-Azaspiro[5.6]dodecane-2,4-dione
Reactant of Route 5
3-Azaspiro[5.6]dodecane-2,4-dione
Reactant of Route 6
3-Azaspiro[5.6]dodecane-2,4-dione

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